2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiophenyl-benzyl acetamide moiety
Scientific Research Applications
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The thiophenyl-benzyl acetamide moiety is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. The thiophenyl-benzyl acetamide moiety may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(4-(4-methylphenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-20-7-5-16(6-8-20)19-12-25-26(13-19)14-22(27)24-11-17-3-1-2-4-21(17)18-9-10-28-15-18/h1-10,12-13,15H,11,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOZZNJPDNVTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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